molecular formula C6H12ClNO3 B8265332 (R)-2-(Morpholin-3-yl)acetic acid hydrochloride

(R)-2-(Morpholin-3-yl)acetic acid hydrochloride

Cat. No.: B8265332
M. Wt: 181.62 g/mol
InChI Key: LFOMNFLGCFFCQJ-NUBCRITNSA-N
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Description

®-2-(Morpholin-3-yl)acetic acid hydrochloride is a chemical compound with significant importance in various scientific fields. It is a high-purity reagent and versatile chemical building block, often used in research and industrial applications. This compound is characterized by its molecular weight of 181.62 g/mol and is typically available in powder form .

Preparation Methods

The synthesis of ®-2-(Morpholin-3-yl)acetic acid hydrochloride involves several steps. Generally, the preparation starts with the coupling of amino alcohols and α-haloacid chlorides, followed by cyclization and reduction reactions . The reaction conditions often include the use of transition metal catalysts to achieve high yields and stereoselectivity. Industrial production methods may involve large-scale synthesis using similar routes but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

®-2-(Morpholin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halides. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ®-2-(Morpholin-3-yl)acetic acid hydrochloride involves its ability to modulate lysosomal pH. It facilitates the transmembrane transport of chloride anions, which alkalizes liposomes and disrupts lysosomal pH homeostasis. This disruption can inactivate lysosomal enzymes, affecting various cellular processes .

Comparison with Similar Compounds

®-2-(Morpholin-3-yl)acetic acid hydrochloride is unique due to its specific structure and functional properties. Similar compounds include other morpholine derivatives, such as morpholine itself and its carbonyl-containing analogs . These compounds share some chemical properties but differ in their specific applications and mechanisms of action.

Properties

IUPAC Name

2-[(3R)-morpholin-3-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-6(9)3-5-4-10-2-1-7-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOMNFLGCFFCQJ-NUBCRITNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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